molecular formula C8H13N3O2 B2451407 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester CAS No. 1352200-80-6

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

Cat. No.: B2451407
CAS No.: 1352200-80-6
M. Wt: 183.211
InChI Key: PMULKICVZREUOG-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by an ethyl ester group at the 1-position, an amino group at the 4-position, and an ethyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a wide range of substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Similar in structure but lacks the amino and ethyl ester groups.

    5-Amino-1H-pyrazole-4-carboxylic acid: Contains an amino group but differs in the position and presence of other substituents.

    1-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring but with different substituents.

Uniqueness

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, ethyl ester is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.211 g/mol
  • Structure : The compound features a five-membered ring with two adjacent nitrogen atoms, characteristic of pyrazoles, and an ethyl ester functional group.

The biological activity of 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, ethyl ester primarily involves its interaction with various molecular targets. It is suggested that the compound may act through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced inflammation and pain perception.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by interfering with microbial growth mechanisms .

Antimicrobial Properties

Research has shown that derivatives of pyrazoles possess significant antimicrobial activity against various pathogens. For instance:

  • A study demonstrated that compounds similar to 1H-Pyrazole-5-carboxylic acid were effective against Escherichia coli and Staphylococcus aureus, indicating potential for use in treating bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have reported:

  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Activity

The analgesic properties are attributed to its ability to modulate pain pathways. Research indicates:

  • The compound may reduce pain signaling by inhibiting key enzymes involved in the inflammatory response.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2020)Evaluated anti-tubercular activity against Mycobacterium tuberculosis, with promising results observed at low concentrations .
Argade et al. (2021)Reported the synthesis of pyrazole derivatives with enhanced antimicrobial efficacy compared to standard treatments .

Properties

IUPAC Name

ethyl 4-amino-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULKICVZREUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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